Vobasine hydrochloride Vobasine hydrochloride
Brand Name: Vulcanchem
CAS No.: 50720-30-4
VCID: VC1792910
InChI: InChI=1S/C21H24N2O3.ClH/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3;/h4-8,14,17,19,22H,9-11H2,1-3H3;1H/b12-4-;
SMILES: CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C.Cl
Molecular Formula: C21H25ClN2O3
Molecular Weight: 388.9 g/mol

Vobasine hydrochloride

CAS No.: 50720-30-4

Cat. No.: VC1792910

Molecular Formula: C21H25ClN2O3

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

Vobasine hydrochloride - 50720-30-4

Specification

CAS No. 50720-30-4
Molecular Formula C21H25ClN2O3
Molecular Weight 388.9 g/mol
IUPAC Name methyl (15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate;hydrochloride
Standard InChI InChI=1S/C21H24N2O3.ClH/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3;/h4-8,14,17,19,22H,9-11H2,1-3H3;1H/b12-4-;
Standard InChI Key QTNJWRQWYXKRPM-XHNKNCTESA-N
Isomeric SMILES C/C=C\1/CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C.Cl
SMILES CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C.Cl
Canonical SMILES CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C.Cl

Introduction

Chemical Structure and Properties

Vobasine hydrochloride is derived from vobasine (CAS 2134-83-0), a naturally occurring indole alkaloid. The compound has a molecular formula of C21H24N2O3 with the base compound having a molecular weight of 352.43 . The structure features a complex pentacyclic skeleton characteristic of the vobasine-type alkaloids.

Structural Characteristics

The compound is formally named methyl (15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate in its base form . Its structure features:

  • A pentacyclic framework

  • An indole moiety

  • A methyl ester group

  • An ethylidene substituent

  • A carbonyl functionality

The SMILES notation for the molecule is C/C=C\1/CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C, which encodes its complex spatial arrangement .

Physical Properties

Vobasine crystallizes as cubic crystals from methanol in its free base form. The hydrochloride salt forms prismatic plates from methanol with a melting point of 245-248°C (with decomposition) . The compound exhibits strong optical rotation with values reported as:

  • [α]22D -120.1° (c 1.0, MeOH) for the hydrochloride salt

  • [α]23D -158.5° (c 1.0, CHCl3) or -148.3° (c 1.0, MeOH) for the free base

Spectroscopic Properties

The ultraviolet spectrum of vobasine displays two characteristic absorption maxima at wavelengths of 239 and 315 nm . This spectroscopic profile is typical of the extended conjugation in the indole ring system, with the absorption maximum at 316 nm being distinctive compared to the typical indole UV absorption maxima at 280-290 nm .

Predicted Collision Cross Section Data

The compound's interaction with various adducts has been studied using mass spectrometry. The predicted collision cross-section (CCS) data provide insights into its molecular size and shape:

Adductm/zPredicted CCS (Ų)
[M+H]+353.18596183.5
[M+Na]+375.16790187.0
[M+NH4]+370.21250185.5
[M+K]+391.14184185.1
[M-H]-351.17140183.4
[M+Na-2H]-373.15335182.8
[M]+352.17813183.9
[M]-352.17923183.9

Table 1: Predicted collision cross-section data for vobasine hydrochloride with various adducts

Natural Occurrence and Biosynthesis

Plant Sources

Vobasine and its hydrochloride salt are primarily found in plants belonging to the Apocynaceae family, with particular abundance in the Voacanga genus . The compound has been isolated from:

  • Voacanga africana (African species)

  • Tabernaemontana species

  • Other members of the Apocynaceae family

Biosynthetic Pathway

The biosynthesis of vobasine involves the N-methylation of perivine. Recent research has suggested that parallel evolution of methyltransferases, specifically ancestral γ-tocopherol C-methyltransferases (γTMTs), may be responsible for the occurrence of perivine N-methylation in Tabernaemontana elegans and Catharanthus roseus, which leads to vobasine formation .

This Nβ-methylation (methylation of the non-indole nitrogen) is a characteristic transformation observed in the Tabernaemontana genus and other Apocynaceae plants . The process represents a significant evolutionary development in plant secondary metabolism pathways.

Related Compounds and Derivatives

Vobasine-Type Alkaloids

Vobasine hydrochloride belongs to a broader class of vobasine-type alkaloids that includes several important derivatives:

  • Tabernaemontanine and dregamine (19,20-reduced derivatives of vobasine)

  • Vobtusine and vobtusine lactone (dimeric alkaloids)

  • Pyrrovobasine (a vobasine-tryptamine-based pseudodimer)

Dimeric Structures

Vobasine often exists in nature as part of dimeric bisindole alkaloids, either paired with another vobasine unit or with different monoterpene indole alkaloid (MIA) types . For example:

  • Pyrrovobasine: A vobasine-tryptamine pseudodimer isolated from Voacanga africana stem bark

  • (3'R)-hydroxytabernaelegantine C: An iboga-vobasinyl bisindole alkaloid

These dimeric structures often demonstrate enhanced biological activities compared to their monomeric counterparts .

Chemical Synthesis

Recent Synthetic Approaches

Recent advances in synthetic chemistry have enabled more efficient access to vobasine and related structures. A notable approach described in research involves:

  • Development of a short, scalable synthetic route to key intermediates

  • Use of a three-step synthesis of tetracyclic compounds

  • Direct radical coupling of ketones with Mn(OAc)3

  • A decagram-scale synthesis of pentacyclic compounds that serve as key intermediates for vobasine alkaloids

Bioinspired Methodology

A bioinspired method for introducing tryptamine with a pyrraline structure has been developed, achieving the total synthesis and gram-scale supply of pyrrovobasine . This methodology is considered valuable for future investigations into the biological activity and structure-activity relationships of vobasine derivatives.

The synthetic pathways typically focus on:

  • User-friendly reactions

  • Inexpensive starting materials

  • Scalable processes

  • Short synthetic routes to key intermediates

Pharmacological Properties and Biological Activities

Antimicrobial and Antimycobacterial Activity

Vobasine and related alkaloids have shown promising activity against various microbial pathogens. Of particular interest is the activity against Mycobacterium species:

  • Activity against Mycobacterium tuberculosis

  • Effectiveness against Mycobacterium avium

  • Action against Mycobacterium kansasii

These findings suggest potential applications in developing new antimycobacterial agents, which could be valuable in addressing resistant strains of tuberculosis and related diseases.

Antifungal Properties

Vobasine has been reported to exhibit moderate antifungal properties, which may contribute to the plant's defense mechanisms against fungal pathogens . The exact mechanism of antifungal action remains under investigation but may relate to the compound's interaction with fungal cell membranes or metabolic pathways.

Anticancer Activity

Among the most promising biological activities of vobasine and vobasine-type alkaloids is their anticancer potential:

  • Moderate anticancer properties in the parent compound

  • Enhanced anticancer activities in dimerized bisindole alkaloids containing vobasine units

  • Potential for development as lead compounds for anticancer drug discovery

The anticancer mechanisms may involve multiple pathways, including inhibition of cell proliferation, induction of apoptosis, or interference with cancer cell signaling pathways.

Other Biological Activities

Research on Voacanga-derived indole alkaloids, including vobasine, has indicated potential for various other pharmacological applications:

  • Analgesic effects

  • Vasodilator properties

  • CNS modulation

  • Anti-parasitic activity

  • Antiplasmodial effects

  • Anti-ulcer properties

  • Anti-inflammatory activity

These diverse biological activities highlight the potential therapeutic versatility of vobasine hydrochloride and related compounds.

Chemical Reactivity and Transformations

Epimerization Under Basic Conditions

It has been reported that the methyl ester on the vobasine skeleton undergoes ready epimerization under basic conditions . This chemical behavior is important in considering synthetic approaches to vobasine derivatives and may also have implications for the compound's stability during isolation and storage.

Derivative Formation

Vobasine forms several chemical derivatives that have been characterized:

  • Hydrochloride salt: Prismatic plates from methanol, m.p. 245-248°C (dec.)

  • Methiodide: m.p. 212-214°C (dec.); [α]23D -117.2° (c 1.0, MeOH)

  • 2,4-Dinitrophenylhydrazone: Deep red crystals, m.p. 172-175°C

These derivatives are useful for structural confirmation, purification, and potentially for modifying the compound's pharmacokinetic properties.

Current Research and Future Directions

Structural Elucidation of Novel Derivatives

Ongoing research continues to identify and characterize new vobasine derivatives and related structures from natural sources. These efforts contribute to our understanding of the structural diversity and biosynthetic pathways of monoterpene indole alkaloids in plants.

Medicinal Chemistry Development

The multiple biological activities of vobasine hydrochloride and related alkaloids make them attractive targets for medicinal chemistry research. Future directions may include:

  • Structure-activity relationship studies

  • Optimization of synthetic routes

  • Development of semi-synthetic derivatives with enhanced properties

  • Investigation of specific targets and mechanisms of action

Biotechnological Production

Given the complex structure and limited natural abundance of vobasine hydrochloride, biotechnological approaches for production are being explored. The identification of enzymes involved in vobasine biosynthesis, such as the methyltransferases mentioned earlier , may enable engineered biosynthetic pathways for more efficient production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator